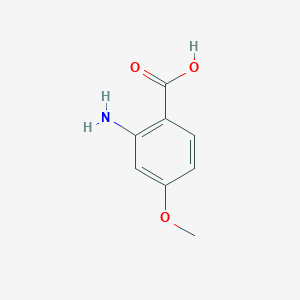

2-Amino-4-methoxybenzoic acid

Description

The exact mass of the compound 2-Amino-4-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 517873. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNWXQCVWVVVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325772 | |

| Record name | 2-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4294-95-5 | |

| Record name | 4294-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxybenzoic acid, also known as 4-methoxyanthranilic acid, is an aromatic organic compound with the chemical formula C₈H₉NO₃.[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and as an intermediate in the production of dyes and pigments.[2] This technical guide provides an in-depth overview of the core physical properties of 2-Amino-4-methoxybenzoic acid, complete with experimental protocols and graphical representations of its synthesis workflow.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-Amino-4-methoxybenzoic acid are summarized in the tables below, providing a ready reference for researchers.

General Properties

| Property | Value | Source(s) |

| CAS Number | 4294-95-5 | [3] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| Appearance | White to off-white or light yellow to light orange powder/crystalline solid | [1] |

| Synonyms | 4-Methoxyanthranilic acid, 2-Amino-p-anisic acid, m-Anisidine-6-carboxylic acid | [4] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 171-180 °C | [2][5] |

| Boiling Point (Predicted) | 339.8 ± 27.0 °C | [5] |

| Density (Predicted) | 1.303 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 5.21 ± 0.10 | [5] |

| Solubility | Soluble in water and organic solvents. | [1] |

Spectral Data

| Technique | Data Highlights | Source(s) |

| ¹H NMR (DMSO-d₆) | δ: 3.70 (s, 3H), 6.09 (dd, 1H), 6.23 (d, 1H), 7.59 (d, 1H) | [6] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 149, m/z 2nd Highest: 167, m/z 3rd Highest: 122 | [4] |

| Infrared (FTIR) | Spectra available, typically performed using KBr pellet or ATR. | [4] |

Experimental Protocols

While specific experimental details for the determination of all physical properties listed above are not extensively published in readily available literature, a general methodology for the synthesis of 2-Amino-4-methoxybenzoic acid has been documented.

Synthesis of 2-Amino-4-methoxybenzoic Acid from 4-Methoxy-2-nitrobenzoic Acid[7]

Objective: To synthesize 2-Amino-4-methoxybenzoic acid via the reduction of 4-Methoxy-2-nitrobenzoic acid.

Materials:

-

4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol)

-

Methanol (80 mL)

-

10% Palladium on carbon (Pd/C) catalyst (300 mg)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Reaction flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

4-Methoxy-2-nitrobenzoic acid (3 g) is dissolved in methanol (80 mL) in a suitable reaction flask.

-

10% Palladium on carbon catalyst (300 mg) is added to the solution.

-

The reaction mixture is subjected to hydrogenation at room temperature and atmospheric pressure for 18 hours. This can be achieved by stirring the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

-

Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the final product.

-

The resulting product, 2-Amino-4-methoxybenzoic acid, is obtained as a colorless solid (2.50 g, 100% yield).[6]

Visualizations

Synthesis Workflow of 2-Amino-4-methoxybenzoic Acid

The following diagram illustrates the key steps in the synthesis of 2-Amino-4-methoxybenzoic acid as described in the experimental protocol.

Caption: Synthesis of 2-Amino-4-methoxybenzoic acid workflow.

Representative Biological Pathway of a Related Compound

While specific signaling pathways for 2-Amino-4-methoxybenzoic acid are not well-documented, derivatives of the closely related compound, 4-methoxybenzoic acid, have been shown to exhibit biological activity, including the inhibition of the Akt/NFκB signaling pathway, which is critical for cell survival.[7] The following diagram illustrates this pathway.

Caption: Inhibition of the Akt/NFκB signaling pathway.

References

- 1. CAS 4294-95-5: 2-Amino-4-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4294-95-5 CAS MSDS (2-AMINO-4-METHOXY-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-methoxybenzoic acid, a key organic building block. This document outlines its chemical and physical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and drug development.

Core Properties and Identification

2-Amino-4-methoxybenzoic acid, also known by synonyms such as 4-Methoxyanthranilic acid and m-Anisidine-6-carboxylic acid, is an aromatic amino acid derivative.[1][2][3] Its structure, featuring both an amino group and a methoxy group on a benzoic acid core, makes it a versatile intermediate in the synthesis of more complex molecules.[3][4]

Table 1: Chemical and Physical Properties of 2-Amino-4-methoxybenzoic acid

| Property | Value | Source(s) |

| CAS Number | 4294-95-5 | [1][5] |

| Molecular Formula | C₈H₉NO₃ | [1][5] |

| Molecular Weight | 167.16 g/mol | [1][5] |

| Appearance | White to light yellow or light orange powder/crystal | [2][3] |

| Melting Point | 173.5 °C | |

| Boiling Point | 339.80 °C | |

| IUPAC Name | 2-amino-4-methoxybenzoic acid | [6] |

| SMILES | COC1=CC(=C(C=C1)C(=O)O)N | [1][3][7] |

| InChI Key | HHNWXQCVWVVVQZ-UHFFFAOYSA-N | [6] |

Synthesis of 2-Amino-4-methoxybenzoic acid

The primary synthesis route for 2-Amino-4-methoxybenzoic acid involves the reduction of its nitro precursor, 4-Methoxy-2-nitrobenzoic acid.[4][8] This reaction is typically achieved through catalytic hydrogenation.[4][8]

Experimental Protocol: Catalytic Hydrogenation

A common and efficient method for the synthesis of 2-Amino-4-methoxybenzoic acid is the catalytic hydrogenation of 4-Methoxy-2-nitrobenzoic acid.[4][8]

Materials:

-

4-Methoxy-2-nitrobenzoic acid

-

Methanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Celite or diatomaceous earth for filtration

Procedure:

-

Dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (e.g., 80 mL).[4][8]

-

Add the 10% Palladium on carbon catalyst (e.g., 300 mg) to the solution.[4][8]

-

Carry out the hydrogenation reaction at room temperature and atmospheric pressure for approximately 18 hours.[4][8]

-

Upon completion, filter the reaction mixture through Celite or diatomaceous earth to remove the palladium catalyst.[4][8]

-

Concentrate the filtrate to dryness under reduced pressure to yield the final product, 2-Amino-4-methoxybenzoic acid, as a colorless solid.[4][8] This process typically results in a high yield, often approaching 100%.[4][8]

Characterization:

-

The product can be characterized using techniques such as ¹H NMR. For example, in DMSO-d6, characteristic peaks appear at δ: 3.70 (s, 3H), 6.09 (dd, 1H), 6.23 (d, 1H), and 7.59 (d, 1H).[4][8]

Applications in Research and Development

2-Amino-4-methoxybenzoic acid serves as a crucial building block in organic synthesis.[4] Its bifunctional nature, containing both an amine and a carboxylic acid group, allows for a variety of chemical transformations. It is particularly valuable in the pharmaceutical and biochemical fields as an intermediate for synthesizing more complex therapeutic agents and other target molecules.[3] For instance, it is a precursor in the synthesis of 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, which is an important intermediate for the antipsychotic drug amisulpride.[9]

Safety and Handling

Proper handling of 2-Amino-4-methoxybenzoic acid is essential in a laboratory setting. It is classified as an irritant and is harmful if swallowed.[10]

Table 2: Hazard Identification and Precautionary Measures

| Hazard Type | Description | Precautionary Measures | Source(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. | Do not ingest. If swallowed, seek immediate medical attention. | [10][11] |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash thoroughly after handling. | [10][11][12] |

| Eye Irritation | Causes serious eye irritation. | Wear eye protection (goggles). In case of contact, rinse cautiously with water for several minutes. | [10][11][12] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. | [10][11] |

| Storage | Not specified, but general good practice applies. | Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. | [1][11][13] |

| Disposal | Dispose of as unused product. | Dispose of contents/container to an approved waste disposal plant. | [10][11][13] |

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.[10][11][12][13][14] Always use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[11][12][13] Ensure that eyewash stations and safety showers are readily accessible.[12][13]

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Amino-4-methoxybenzoic Acid | 4294-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CAS 4294-95-5: 2-Amino-4-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 [chemicalbook.com]

- 5. 4294-95-5 CAS MSDS (2-AMINO-4-METHOXY-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-AMINO-4-METHOXYBENZOIC ACID | CAS 4294-95-5 [matrix-fine-chemicals.com]

- 8. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 10. gustavus.edu [gustavus.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. SDS of 2-Amino-4-methoxybenzoic acid, Safety Data Sheets, CAS 4294-95-5 - chemBlink [ww.chemblink.com]

Technical Guide: Properties and Synthesis of 2-Amino-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 2-Amino-4-methoxybenzoic acid, a key organic building block. It covers its fundamental physicochemical properties, a standard experimental protocol for its synthesis, and its relevance in various research and development applications.

Core Physicochemical Properties

2-Amino-4-methoxybenzoic acid, also known as 4-Methoxyanthranilic acid, is an aromatic amino acid derivative.[1] Its structural characteristics—an amino group, a methoxy group, and a carboxylic acid group on a benzene ring—make it a versatile intermediate in organic synthesis.[1][2][3]

The essential quantitative data for 2-Amino-4-methoxybenzoic acid are summarized below. The molecular weight is derived from its chemical formula, C₈H₉NO₃, by summing the atomic weights of its constituent atoms (eight carbons, nine hydrogens, one nitrogen, and three oxygens).[4][5][6]

| Property | Value | Reference |

| Molecular Weight | 167.16 g/mol | [2][4][5][6][7] |

| Monoisotopic Mass | 167.058243149 Da | [4] |

| Molecular Formula | C₈H₉NO₃ | [4][5][6][7] |

| CAS Number | 4294-95-5 | [4][5][7] |

| Melting Point | 173.5 °C | |

| Boiling Point | 339.80 °C | |

| IUPAC Name | 2-amino-4-methoxybenzoic acid | [4] |

| Topological Polar Surface Area | 72.55 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

Experimental Protocol: Synthesis via Catalytic Hydrogenation

A common and efficient method for synthesizing 2-Amino-4-methoxybenzoic acid is through the catalytic hydrogenation of its nitro precursor, 4-Methoxy-2-nitrobenzoic acid.[3][7] This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas and a palladium catalyst.

-

4-Methoxy-2-nitrobenzoic acid (starting material)

-

Methanol (solvent)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Celite or diatomaceous earth (for filtration)

-

Standard laboratory glassware for atmospheric pressure reactions

-

Filtration apparatus

-

Rotary evaporator

-

Reaction Setup : Dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3.0 g, 16.4 mmol) in methanol (e.g., 80 mL) in a suitable reaction flask.[3][7]

-

Catalyst Addition : Carefully add the 10% Palladium on carbon catalyst (e.g., 300 mg) to the solution.[3][7]

-

Hydrogenation : Purge the flask with hydrogen gas and maintain a hydrogen atmosphere at room temperature and normal pressure.[3][7]

-

Reaction Monitoring : Stir the reaction mixture vigorously for approximately 18 hours.[3][7] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst.[3][7]

-

Isolation : Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.[3][7]

-

Product : The resulting product, 2-Amino-4-methoxybenzoic acid, is typically obtained as a colorless or off-white solid with a high yield (approaching 100% in reported instances).[1][3][7]

Visualized Workflows and Pathways

Diagrams are essential for illustrating complex chemical processes and relationships. Below are Graphviz diagrams representing the synthesis workflow and the molecular structure.

This diagram outlines the key steps in the synthesis of 2-Amino-4-methoxybenzoic acid from its nitro precursor.

Caption: Synthesis workflow for 2-Amino-4-methoxybenzoic acid.

This diagram illustrates the relationship between the functional groups within the 2-Amino-4-methoxybenzoic acid molecule.

References

- 1. CAS 4294-95-5: 2-Amino-4-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-4-methoxybenzoic acid , 98% , 4294-95-5 - CookeChem [cookechem.com]

- 3. 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 [chemicalbook.com]

- 4. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 4294-95-5 CAS MSDS (2-AMINO-4-METHOXY-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Physicochemical Characterization of 2-Amino-4-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the melting point of 2-Amino-4-methoxybenzoic acid, a key physicochemical parameter for substance identification and purity assessment. It includes a compilation of reported melting point data and a comprehensive experimental protocol for its determination.

Quantitative Data Summary

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The reported melting point of 2-Amino-4-methoxybenzoic acid varies slightly across different commercial suppliers, which may be attributed to minor differences in purity or analytical methodology. A summary of these values is presented below.

| Parameter | Reported Value (°C) | Source |

| Melting Point | 173.5 | Biosynth[1] |

| Melting Point | 171-178 | Chem-Impex[2] |

| Melting Point | 167 (decomposition) | Tokyo Chemical Industry[3] |

It is crucial to note that an isomer, 4-Amino-2-methoxybenzoic acid, possesses a different melting point of 149-153 °C and should not be confused with the title compound.

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines the standardized method for determining the melting point of a solid organic compound like 2-Amino-4-methoxybenzoic acid using a capillary tube. This procedure is applicable to both manual apparatus, such as a Thiele tube, and modern digital melting point instruments.

2.1. Materials and Apparatus

-

2-Amino-4-methoxybenzoic acid sample (finely powdered and dried)

-

Glass capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Thiele tube with high-boiling point oil or a digital melting point device)

-

Thermometer (calibrated) or temperature probe

-

Mortar and pestle

-

Spatula

-

Long glass tube (for packing)

2.2. Procedure

-

Sample Preparation:

-

Ensure the 2-Amino-4-methoxybenzoic acid sample is completely dry, as residual solvent can depress the melting point and broaden the range.[1]

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Loading:

-

Take a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.[1]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[1]

-

To achieve tight packing, drop the capillary tube, sealed end down, through a long glass tube held vertically over a hard surface. The impact will compact the sample at the bottom of the capillary.[1]

-

Repeat until the packed sample height is approximately 2-3 mm.[1][4]

-

-

Melting Point Measurement:

-

Initial (Rapid) Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to find an approximate melting point.[3]

-

Accurate Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[1]

-

Heat the sample at a steady, rapid rate until the temperature is about 15-20°C below the expected melting point.[4]

-

Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate measurement.[4]

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).[4]

-

Continue heating slowly and record the temperature at which the last solid particle melts into a clear liquid (completion of melting).[4]

-

The recorded values constitute the melting point range.

-

-

-

Data Recording and Repetition:

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the capillary melting point determination protocol.

Caption: A flowchart of the key steps in determining the melting point of a solid using the capillary method.

References

2-Amino-4-methoxybenzoic acid solubility data

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-methoxybenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and their intermediates is paramount. This guide focuses on 2-Amino-4-methoxybenzoic acid, a key organic building block, providing available data on its solubility, detailed experimental protocols for its synthesis, and a visual representation of its synthetic pathway.

Physicochemical Properties

2-Amino-4-methoxybenzoic acid (CAS: 4294-95-5) is a derivative of benzoic acid with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1] It typically appears as a white to off-white or light yellow to light orange powder or crystalline solid.[2]

Solubility Data

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |

Data sourced from a study on 4-methoxybenzoic acid and should be considered indicative for 2-Amino-4-methoxybenzoic acid.[4]

Experimental Protocols

Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound can be reliably determined using the shake-flask method. This protocol is a standard and widely accepted procedure.

Materials and Equipment:

-

High-purity 2-Amino-4-methoxybenzoic acid

-

Analytical grade solvents

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath

-

Sealed glass vials

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2-Amino-4-methoxybenzoic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatic shaker set at the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the set temperature for a period to permit the solid to settle.

-

Sample Collection and Preparation: Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of 2-Amino-4-methoxybenzoic acid in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of the compound in the same solvent is used for quantification.

Synthesis of 2-Amino-4-methoxybenzoic acid

A common and efficient method for the synthesis of 2-Amino-4-methoxybenzoic acid is through the hydrogenation of 4-Methoxy-2-nitrobenzoic acid.[5]

Materials and Equipment:

-

4-Methoxy-2-nitrobenzoic acid

-

Methanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen source (e.g., hydrogen gas cylinder or in-situ generation)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite or diatomaceous earth)

-

Rotary evaporator

Procedure:

-

Dissolve 4-Methoxy-2-nitrobenzoic acid in methanol within a suitable reaction flask.[5]

-

Carefully add the 10% Pd/C catalyst to the solution.[5]

-

Subject the mixture to hydrogenation. This is typically carried out at room temperature and atmospheric pressure for approximately 18 hours.[5]

-

Upon completion of the reaction, filter the mixture through Celite or diatomaceous earth to remove the palladium catalyst.[5]

-

Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure to yield 2-Amino-4-methoxybenzoic acid as a colorless solid.[5]

Mandatory Visualizations

Synthesis Workflow of 2-Amino-4-methoxybenzoic acid

The following diagram illustrates the key steps in the synthesis of 2-Amino-4-methoxybenzoic acid from 4-Methoxy-2-nitrobenzoic acid.

Caption: Synthesis of 2-Amino-4-methoxybenzoic acid.

References

- 1. 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 [chemicalbook.com]

- 2. 2-Amino-4-methoxybenzoic Acid | 4294-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the NMR Spectral Interpretation of 2-Amino-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4-methoxybenzoic acid. The interpretation of both ¹H and ¹³C NMR spectra is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and drug development. This document outlines the expected spectral data, provides a detailed interpretation based on substituent effects, and includes a standard experimental protocol for data acquisition.

Molecular Structure and Expected NMR Signals

2-Amino-4-methoxybenzoic acid possesses a substituted benzene ring with three distinct functional groups: a carboxylic acid, an amino group, and a methoxy group. This substitution pattern leads to a unique set of signals in both ¹H and ¹³C NMR spectra. The numbering of the carbon and hydrogen atoms on the aromatic ring is essential for the assignment of the NMR signals.

Due to the presence of the amino and methoxy electron-donating groups and the electron-withdrawing carboxylic acid group, the aromatic protons and carbons will exhibit characteristic chemical shifts. The protons on the benzene ring (H-3, H-5, and H-6) are expected to show distinct multiplicities due to spin-spin coupling.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is critical for obtaining high-quality and reproducible NMR spectra. The following methodology is recommended for the analysis of 2-Amino-4-methoxybenzoic acid.

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-Amino-4-methoxybenzoic acid and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to the NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point.

-

Securely cap the NMR tube and gently agitate it to ensure complete dissolution of the sample.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 16 ppm is appropriate to cover the expected chemical shift range.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is used to obtain a spectrum with singlet signals for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of around 250 ppm will encompass the chemical shifts of all carbon atoms in the molecule.

-

Data Processing:

The acquired Free Induction Decay (FID) should be processed with appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum of 2-Amino-4-methoxybenzoic acid in DMSO-d₆ is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the amino group protons, and the carboxylic acid proton.

Based on available data, the following ¹H NMR signals are observed: δ 7.59 (d, 1H), 6.23 (d, 1H), 6.09 (dd, 1H), 3.70 (s, 3H)[1]. The signals for the labile amine (NH₂) and carboxylic acid (COOH) protons are often broad and may not be consistently observed or may exchange with residual water in the solvent.

Table 1: ¹H NMR Data for 2-Amino-4-methoxybenzoic acid in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | broad s | 1H | COOH |

| 7.59 | d | 1H | H-6 |

| ~5-7 | broad s | 2H | NH₂ |

| 6.23 | d | 1H | H-3 |

| 6.09 | dd | 1H | H-5 |

| 3.70 | s | 3H | OCH₃ |

Detailed Assignment and Rationale:

-

-OCH₃ (3.70 ppm, s): The three protons of the methoxy group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet. Its chemical shift is in the typical range for methoxy groups attached to an aromatic ring.

-

Aromatic Protons (6.09 - 7.59 ppm):

-

H-6 (7.59 ppm, d): This proton is ortho to the electron-withdrawing carboxylic acid group, which deshields it, causing it to appear at the most downfield position among the aromatic protons. It appears as a doublet due to coupling with the adjacent H-5 proton.

-

H-3 (6.23 ppm, d): This proton is ortho to the strongly electron-donating amino group and para to the methoxy group, leading to significant shielding and an upfield shift. It appears as a doublet due to the smaller meta coupling to H-5.

-

H-5 (6.09 ppm, dd): This proton is ortho to the methoxy group and meta to both the amino and carboxylic acid groups. It is the most shielded aromatic proton. It appears as a doublet of doublets due to coupling with both H-6 (ortho coupling) and H-3 (meta coupling).

-

-

-NH₂ (~5-7 ppm, broad s): The protons of the amino group are labile and often appear as a broad singlet. Their chemical shift can vary depending on solvent, concentration, and temperature.

-

-COOH (~11-13 ppm, broad s): The carboxylic acid proton is highly deshielded and acidic, typically appearing as a very broad singlet at a high chemical shift.

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum of 2-Amino-4-methoxybenzoic acid is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 2-Amino-4-methoxybenzoic acid

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (C-7) |

| ~165 | C-4 |

| ~152 | C-2 |

| ~134 | C-6 |

| ~105 | C-1 |

| ~103 | C-5 |

| ~98 | C-3 |

| ~55 | OCH₃ |

Detailed Assignment and Rationale:

-

C=O (C-7, ~169 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field.

-

C-4 (~165 ppm): This carbon is directly attached to the electron-donating methoxy group, which strongly deshields it through a resonance effect.

-

C-2 (~152 ppm): This carbon is attached to the electron-donating amino group, leading to a significant downfield shift.

-

C-6 (~134 ppm): This carbon is ortho to the carboxylic acid group and meta to the methoxy group, resulting in a downfield shift.

-

C-1 (~105 ppm): This is a quaternary carbon, and its chemical shift is influenced by the adjacent amino and carboxylic acid groups.

-

C-5 (~103 ppm): This carbon is ortho to the methoxy group and meta to the amino and carboxylic acid groups.

-

C-3 (~98 ppm): This carbon is ortho to the amino group and para to the methoxy group, making it the most shielded aromatic carbon.

-

-OCH₃ (~55 ppm): The carbon of the methoxy group appears in the typical upfield region for such functionalities.

Logical Workflow for Spectral Interpretation

The process of interpreting the NMR spectrum of 2-Amino-4-methoxybenzoic acid follows a logical progression from the initial molecular structure to the final assignment of all signals.

Caption: Logical workflow for NMR spectral interpretation.

Conclusion

The NMR spectrum of 2-Amino-4-methoxybenzoic acid provides a wealth of information that allows for its unambiguous structural confirmation. The chemical shifts and coupling patterns observed in the ¹H NMR spectrum, along with the distinct signals in the ¹³C NMR spectrum, are consistent with the assigned structure. A thorough understanding of substituent effects on the benzene ring is paramount for the accurate interpretation of the spectral data. This guide serves as a valuable resource for researchers utilizing this compound in their synthetic and developmental endeavors.

References

In-depth Technical Guide: 2-Amino-4-methoxybenzoic Acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Crystal Structure of 2-Amino-4-methoxybenzoic Acid

Executive Summary

This technical guide addresses the request for an in-depth analysis of the crystal structure of 2-Amino-4-methoxybenzoic acid. A thorough and comprehensive search of publicly available scientific literature and crystallographic databases was conducted to assemble the structural and experimental data for this compound.

Key Finding: As of the date of this report, the complete, experimentally determined crystal structure of 2-Amino-4-methoxybenzoic acid, including unit cell parameters, bond lengths, and angles from single-crystal X-ray diffraction, is not publicly available in the searched scientific literature and databases.

While detailed crystallographic data is not available, this guide provides a summary of the known chemical and physical properties of 2-Amino-4-methoxybenzoic acid. Additionally, a generalized experimental workflow for determining crystal structures is presented to serve as a reference for future studies on this or similar compounds.

Physicochemical Properties of 2-Amino-4-methoxybenzoic Acid

Despite the absence of a solved crystal structure, various sources provide fundamental data regarding the physical and chemical properties of 2-Amino-4-methoxybenzoic acid. This information is crucial for its synthesis, handling, and potential applications.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1][2][3][4] |

| Molecular Weight | 167.16 g/mol | [1][3][4] |

| CAS Number | 4294-95-5 | [1][3][4] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 173.5 °C - 180 °C | [4] |

| Synonyms | 4-Methoxyanthranilic acid, 2-Amino-p-anisic acid, m-Anisidine-6-carboxylic acid | [1][5][6] |

Experimental Protocols: A Generalized Approach to Crystal Structure Determination

While a specific experimental protocol for 2-Amino-4-methoxybenzoic acid cannot be detailed due to the lack of a published structure, this section outlines a standard methodology for single-crystal X-ray diffraction, which would be the definitive technique to determine its crystal structure.

Crystallization

The initial and often most challenging step is to grow single crystals of high quality. For a compound like 2-Amino-4-methoxybenzoic acid, a common approach would be slow evaporation from a suitable solvent.

-

Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures with water) would be screened for their ability to dissolve the compound at elevated temperatures and lead to precipitation upon cooling or evaporation.

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent allows for the gradual formation of well-ordered single crystals.

-

Vapor Diffusion: Another common technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.

Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This can be achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from a synthesized compound to a solved crystal structure.

Conclusion and Future Outlook

This technical guide has established that while 2-Amino-4-methoxybenzoic acid is a known compound with defined chemical properties, its three-dimensional crystal structure has not been publicly reported. The determination of its crystal structure through the experimental protocols outlined would provide valuable insights into its molecular geometry, intermolecular interactions (such as hydrogen bonding), and crystalline packing. This information is fundamental for understanding its solid-state properties and could be of significant interest to researchers in materials science and pharmaceutical development. It is recommended that future work on this compound should include its crystallization and single-crystal X-ray diffraction analysis to fill this gap in the scientific literature.

References

- 1. biosynth.com [biosynth.com]

- 2. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 [chemicalbook.com]

- 4. 4294-95-5 CAS MSDS (2-AMINO-4-METHOXY-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Amino-4-methoxybenzoic Acid | 4294-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. scbt.com [scbt.com]

Synthesis of 2-Amino-4-methoxybenzoic acid from 4-methoxy-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 2-Amino-4-methoxybenzoic acid from its precursor, 4-methoxy-2-nitrobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical compounds and organic intermediates. The primary focus of this document is on the robust and high-yielding catalytic hydrogenation method, with alternative protocols also discussed.

Reaction Overview

The core transformation involves the reduction of an aromatic nitro group to an amine. This is a common and well-understood reaction in organic synthesis. The presence of both a carboxylic acid and a methoxy group on the aromatic ring requires a selective reduction method that does not affect these other functional groups.

Several methods are effective for this transformation, including:

-

Catalytic Hydrogenation: This is often the preferred method due to its clean reaction profile and high efficiency. A catalyst, typically palladium on carbon (Pd/C), is used to facilitate the reaction with hydrogen gas.

-

Metal-Acid Reductions: Reagents such as iron (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are classic and effective reducing agents for nitroarenes.[1][2][3][4]

-

Dithionite Reduction: Sodium dithionite (Na₂S₂O₄) is a versatile and economical reducing agent for aromatic nitro compounds, offering a metal-free alternative.[5][6][7][8][9]

This guide will provide a detailed experimental protocol for the catalytic hydrogenation method, which is well-documented for this specific substrate.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on a reported synthesis of 2-Amino-4-methoxybenzoic acid.[10][11]

Materials:

-

4-Methoxy-2-nitrobenzoic acid

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen (H₂) gas

-

Celite or another filtration aid

Equipment:

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-methoxy-2-nitrobenzoic acid in methanol.

-

Catalyst Addition: To this solution, carefully add 10% palladium on carbon catalyst.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved at room temperature and atmospheric pressure using a hydrogen-filled balloon. For larger scale or faster reaction times, a pressurized hydrogenation system can be used. The reaction is typically stirred vigorously for 18 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium on carbon catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the final product, 2-Amino-4-methoxybenzoic acid, as a colorless solid.

Quantitative Data Summary

The following table summarizes the quantitative data for the catalytic hydrogenation protocol described above.

| Parameter | Value | Reference |

| Starting Material | 4-Methoxy-2-nitrobenzoic acid | [10][11] |

| Reagent | Hydrogen (H₂) | [10] |

| Catalyst | 10% Palladium on carbon (Pd/C) | [10][11] |

| Solvent | Methanol (MeOH) | [10][11] |

| Reactant Quantity | 3 g (16.4 mmol) | [10][11] |

| Catalyst Loading | 300 mg (10% w/w of starting material) | [10][11] |

| Solvent Volume | 80 mL | [10][11] |

| Reaction Temperature | Room Temperature | [10] |

| Reaction Pressure | Atmospheric Pressure | [10] |

| Reaction Time | 18 hours | [10][11] |

| Product Yield | 2.50 g (100%) | [10][11] |

| Product Appearance | Colorless solid | [10][11] |

Alternative Reduction Protocols

While catalytic hydrogenation is highly effective, other methods can be employed, particularly if certain functional groups in more complex molecules are incompatible with hydrogenation conditions.

Iron in Acidic Medium

This classic method involves the use of iron powder in the presence of an acid.

General Procedure:

-

The nitroaromatic compound is dissolved in a suitable solvent such as ethanol and water.

-

Iron powder is added, followed by the slow addition of an acid (e.g., acetic acid or hydrochloric acid).

-

The reaction is often heated to reflux and monitored until the starting material is consumed.

-

The work-up typically involves filtering the iron salts and extracting the product into an organic solvent after basification.

Sodium Dithionite Reduction

Sodium dithionite offers a mild and often chemoselective method for nitro group reduction.

General Procedure:

-

The nitroaromatic compound is dissolved in a solvent system, which is often a mixture of an organic solvent and water.

-

An aqueous solution of sodium dithionite is added to the solution of the nitro compound.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

Work-up involves separating the aqueous and organic layers and extracting the product.

Visualizing the Synthesis

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Chemical transformation from 4-methoxy-2-nitrobenzoic acid.

Caption: Experimental workflow for the catalytic hydrogenation.

References

- 1. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 10. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 [chemicalbook.com]

Biological Activity of 2-Amino-4-methoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxybenzoic acid, a substituted anthranilic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. The presence of the amino, carboxylic acid, and methoxy functional groups on the benzene ring provides multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds with varied pharmacological profiles. This technical guide provides an in-depth overview of the biological activities of 2-amino-4-methoxybenzoic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support researchers in the fields of drug discovery and development.

Anticancer Activity

Derivatives of 2-amino-4-methoxybenzoic acid have demonstrated significant potential as anticancer agents. These compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Molecular Targets and Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. Molecular docking studies have revealed that these derivatives can form crucial hydrogen bond interactions with key residues in the EGFR active site, such as Met769.

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Inhibition of FAK is a promising strategy for targeting cancer cell invasion and metastasis. Certain 2-amino-4-methoxybenzoic acid derivatives have been shown to inhibit FAK, leading to reduced cell motility and induction of apoptosis in cancer cells.

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some derivatives have been found to down-regulate the activation of this pathway, contributing to their anticancer effects.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 2-amino-4-methoxybenzoic acid derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Comp-1 | 4H-benzo[h]chromene derivative | EGFRWT | 3.27 ± 0.72 | [1] |

| Comp-1 | 4H-benzo[h]chromene derivative | EGFRT790M | 1.92 ± 0.05 | [1] |

| Comp-2 | 2,4-diarylaminopyrimidine | HCT116 (Colon) | - | - |

| Comp-3 | Imidazo[2,1-b][1][2][3]thiadiazole | HeLa (Cervical) | 0.78 | [4] |

| Comp-3 | Imidazo[2,1-b][1][2][3]thiadiazole | CEM (Leukemia) | 0.79 | [4] |

| Comp-3 | Imidazo[2,1-b][1][2][3]thiadiazole | L1210 (Leukemia) | 1.6 | [4] |

| Comp-4 | 5-pyridinyl-1,2,4-triazole | HepG2 (Liver) | 3.78 | [5] |

| Comp-4 | 5-pyridinyl-1,2,4-triazole | Hep3B (Liver) | 4.83 | [5] |

Note: Specific IC50 values for Comp-2 were not provided in the searched literature.

Signaling Pathway Diagrams

Caption: EGFR signaling pathway and the inhibitory action of 2-amino-4-methoxybenzoic acid derivatives.

Caption: FAK signaling pathway and the inhibitory action of 2-amino-4-methoxybenzoic acid derivatives.

Antimicrobial Activity

The structural framework of 2-amino-4-methoxybenzoic acid is also a promising starting point for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The precise mechanism of antimicrobial action for many of these derivatives is still under investigation. However, it is hypothesized that they may disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Comp-5 | Pyrazole derivative | Bacillus subtilis ATCC 6623 | 1 | [6] |

| Comp-6 | Pyrazole derivative | Staphylococcus aureus ATCC 33591 | 0.5 | [6] |

| Comp-7 | Thioureide derivative | Candida albicans | 15.6 - 62.5 | [7] |

| Comp-7 | Thioureide derivative | Pseudomonas aeruginosa | 31.5 - 250 | [7] |

Anti-inflammatory Activity

Derivatives of 2-aminobenzoic acid (anthranilic acid) have long been known for their anti-inflammatory properties. The introduction of a methoxy group at the 4-position can modulate this activity. For instance, 2-hydroxy-4-methoxybenzoic acid has been shown to attenuate CCl4-induced hepatotoxicity in rats through its anti-inflammatory and antioxidant mechanisms.

Mechanism of Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation. Some derivatives may also exert their effects by modulating the production of pro-inflammatory cytokines.

Experimental Protocols

Synthesis of 2-Amino-4-methoxy-N-arylbenzamide Derivatives

This protocol describes a general method for the synthesis of N-aryl amide derivatives of 2-amino-4-methoxybenzoic acid.

Materials:

-

2-Amino-4-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Substituted aniline

-

Anhydrous pyridine

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Acid Chloride Formation: To a solution of 2-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Reflux the mixture for 2-3 hours. Monitor the reaction completion by TLC.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-amino-4-methoxybenzoyl chloride.

-

Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Add the substituted aniline (1.0 eq) and anhydrous pyridine (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 2-amino-4-methoxy-N-arylbenzamide derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4-methoxybenzoic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxybenzoic acid, also known as 4-methoxyanthranilic acid, is an aromatic organic compound that serves as a pivotal building block in the synthesis of a wide array of complex molecules.[1] Its unique structure, featuring an amino group, a carboxylic acid, and a methoxy group on a benzene ring, provides multiple reactive sites, making it a highly versatile precursor in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a focus on its role in the development of pharmacologically active compounds. It is particularly valued as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of 2-Amino-4-methoxybenzoic acid are fundamental to its application in synthesis, influencing reaction conditions and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [2][3][4][5] |

| Molecular Weight | 167.16 g/mol | [2][3][5][6] |

| CAS Number | 4294-95-5 | [2][3][4][7] |

| Appearance | White to light yellow or light orange crystalline powder | [4] |

| Melting Point | 167 °C (decomposes), 171-178 °C[1], 173.5 °C[6] | |

| Boiling Point | 339.80 °C | [6] |

| IUPAC Name | 2-amino-4-methoxybenzoic acid | [2] |

| Synonyms | 4-Methoxyanthranilic acid, m-Anisidine-6-carboxylic Acid, 2-Amino-p-anisic Acid | [2] |

Spectroscopic data is crucial for the identification and characterization of 2-Amino-4-methoxybenzoic acid and its derivatives.

| Spectroscopy | Key Data Points | Reference |

| ¹H NMR (DMSO-d6) | δ: 3.70 (s, 3H), 6.09 (dd, 1H), 6.23 (d, 1H), 7.59 (d, 1H) | [3][7] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 149, m/z 2nd Highest: 167, m/z 3rd Highest: 122 | [2] |

| Infrared (IR) Spectroscopy | Data available from Bruker Tensor 27 FT-IR (KBr pellet) | [2] |

Synthesis of 2-Amino-4-methoxybenzoic Acid

A common and efficient method for the laboratory-scale synthesis of 2-Amino-4-methoxybenzoic acid involves the reduction of 4-Methoxy-2-nitrobenzoic acid.

Experimental Protocol: Hydrogenation of 4-Methoxy-2-nitrobenzoic acid[3][7]

-

Dissolution: Dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (80 mL).

-

Catalyst Addition: Add 10% Palladium on carbon catalyst (e.g., 300 mg) to the solution.

-

Hydrogenation: Carry out the hydrogenation reaction at room temperature and atmospheric pressure for 18 hours.

-

Filtration: Upon completion, filter the reaction mixture through Celite or diatomaceous earth to remove the palladium catalyst.[3][7]

-

Concentration: Concentrate the filtrate to dryness under reduced pressure.

-

Product: This procedure yields 2-Amino-4-methoxybenzoic acid as a colorless solid (e.g., 2.50 g, 100% yield).[3][7]

Synthesis workflow for 2-Amino-4-methoxybenzoic acid.

Applications as a Precursor in Organic Synthesis

2-Amino-4-methoxybenzoic acid is a cornerstone for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Synthesis of Quinazolin-4-ones

Quinazolinones are a major class of compounds synthesized from anthranilic acid derivatives.[8] They exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] The general synthesis involves the condensation of an anthranilic acid derivative with a suitable reagent to form the heterocyclic ring system.

A common method involves the condensation of 2-aminobenzamides (derived from 2-aminobenzoic acids) with aldehydes.[8][10]

General pathway for Quinazolinone synthesis.

Experimental Protocol: Synthesis of 2-Substituted Quinazolin-4(3H)-ones[9]

This protocol is a general representation of the synthesis of quinazolin-4(3H)-ones from an anthranilamide precursor.

-

Starting Material: Begin with 2-aminobenzamide (which can be synthesized from 2-aminobenzoic acid).

-

Reaction Setup: In an open flask, dissolve the 2-aminobenzamide and a selected aldehyde in dimethyl sulfoxide (DMSO).

-

Condensation: Heat the reaction mixture to between 100 and 120 °C.

-

Reaction Monitoring: Monitor the progress of the reaction via Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Synthesis of Other Bioactive Molecules

The utility of 2-Amino-4-methoxybenzoic acid extends beyond quinazolinones. It is a key intermediate in the synthesis of various pharmaceuticals.

-

Amisulpride Intermediate: It is used in the synthesis of 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, a crucial intermediate for the antipsychotic drug amisulpride.[11][12]

-

Anti-inflammatory and Analgesic Agents: The core structure is used to develop novel anti-inflammatory and analgesic compounds.[1][13]

-

Antiviral and Antibiotic Agents: The isomeric 3-Amino-4-methoxybenzoic acid is a precursor for fluoroquinolone antibiotics and certain antiviral drugs, highlighting the importance of this structural class.[14]

Applications of 2-Amino-4-methoxybenzoic acid.

Conclusion

2-Amino-4-methoxybenzoic acid is a high-value precursor in organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its application in the synthesis of quinazolinones and other pharmacologically relevant scaffolds underscores its importance in drug discovery and development. The straightforward synthesis of the precursor itself, combined with its reactivity, ensures its continued use in both academic research and industrial applications. This guide provides the foundational technical information required for scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. CAS 4294-95-5: 2-Amino-4-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 5. 4294-95-5 CAS MSDS (2-AMINO-4-METHOXY-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 [chemicalbook.com]

- 8. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]

- 10. Quinazolinone synthesis [organic-chemistry.org]

- 11. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 13. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kilobio.com [kilobio.com]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-4-methoxybenzoic Acid

Introduction

2-Amino-4-methoxybenzoic acid, also known as 4-methoxyanthranilic acid, is an aromatic amino acid derivative with the chemical formula C₈H₉NO₃.[1][2] This off-white crystalline solid serves as a pivotal building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring amino, methoxy, and carboxylic acid functional groups, provides a versatile scaffold for creating a diverse array of more complex molecules with significant therapeutic potential.[3] The presence of the methoxy group can enhance solubility and reactivity, making it an ideal starting point for drug discovery and development.[3] This guide explores the synthesis, biological activities, and potential applications of 2-amino-4-methoxybenzoic acid and its derivatives in medicinal chemistry, providing researchers and drug development professionals with a comprehensive overview of its utility.

Synthesis of the Core Scaffold

The most common and straightforward synthesis of 2-amino-4-methoxybenzoic acid involves the reduction of its nitro precursor, 4-methoxy-2-nitrobenzoic acid.[4][5] This reaction is typically achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on established laboratory procedures for the synthesis of 2-amino-4-methoxybenzoic acid.[4][5]

-

Dissolution: 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) is dissolved in a suitable solvent, typically methanol (e.g., 80 mL).[4][5]

-

Catalyst Addition: A palladium on carbon catalyst (10% Pd/C, e.g., 300 mg) is added to the solution.[4][5]

-

Hydrogenation: The reaction mixture is subjected to hydrogenation. This can be carried out at room temperature and atmospheric pressure using a hydrogen balloon or in a hydrogenation apparatus for an extended period (e.g., 18 hours).[4][5]

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite or diatomaceous earth to remove the palladium catalyst.[4][5]

-

Isolation: The filtrate is concentrated under reduced pressure to yield 2-amino-4-methoxybenzoic acid as a solid product.[4][5] The reported yield for this procedure is typically quantitative.[4]

Caption: General workflow for the synthesis of 2-Amino-4-methoxybenzoic acid.

Potential Applications in Medicinal Chemistry

The 2-amino-4-methoxybenzoic acid scaffold is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown promise across several therapeutic areas.

Enzyme Inhibition

2-Amino-4-methoxybenzoic acid has been reported to inhibit several enzymes, including those involved in histone metabolism, amino acid synthesis (anthranilate synthase, malic enzyme), and cellular energy pathways (phosphotransferase, pyruvate kinase). This foundational inhibitory profile makes its scaffold attractive for developing more potent and selective enzyme inhibitors.

For instance, derivatives of the related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been optimized to create potent, selective inhibitors of 12-lipoxygenase (12-LOX) with nanomolar potency.[6] 12-LOX is an enzyme implicated in inflammation, diabetes, and cancer.[6]

Anticancer Activity

The structural motif of 2-aminobenzoic acid is integral to the design of novel anticancer agents. Researchers have successfully used a hybridization strategy to synthesize pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide moiety.[7] These compounds were developed as potential therapeutics for Non-small cell lung cancer (NSCLC).[7]

Furthermore, a novel 4H-benzo[h]chromene derivative synthesized from 4-methoxynaphthalen-1-ol (a related structural class) demonstrated significant inhibitory activity against the T790M mutant of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] The compound showed greater potency against the resistant EGFRT790M mutant (IC50 = 1.92 µM) than the wild-type (IC50 = 3.27 µM), highlighting its potential to overcome drug resistance.[8]

Caption: Drug discovery workflow using the 2-Amino-4-methoxybenzoic acid scaffold.

Anti-inflammatory and Analgesic Agents

This compound serves as a crucial intermediate in the synthesis of anti-inflammatory and analgesic medications.[3] Studies on newer derivatives of the parent 2-aminobenzoic acid have led to the development of compounds with potent anti-inflammatory and analgesic activities, with some showing more potent effects than standard drugs like aspirin and phenylbutazone.[9] The related compound 2-Hydroxy-4-methoxybenzoic acid has demonstrated hepatoprotective effects in rats by reducing inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress.[10]

Neuroprotective Potential

Derivatives of anthranilic acid, the parent compound of 2-amino-4-methoxybenzoic acid, have been noted for their neuroprotective effects.[11] Recent research has linked higher plasma levels of anthranilic acid with better episodic memory in stroke patients, suggesting a potential role for its derivatives in neurological health.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for derivatives based on or related to the 2-amino-4-methoxybenzoic acid scaffold.

Table 1: Anticancer Activity of Related Methoxy-Aromatic Derivatives

| Compound Class | Target Cell Line / Enzyme | IC50 (µM) | Reference |

| 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRWT | 3.27 ± 0.72 | [8] |

| 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRT790M (Resistant Mutant) | 1.92 ± 0.05 | [8] |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung Cancer) | 0.35 | [7] |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR Kinase | 0.091 | [7] |

| 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (4c) | A549 (Lung Cancer) | 0.56 | [7] |

| 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (4c) | PC-3 (Prostate Cancer) | 2.46 | [7] |

| 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (4c) | HepG2 (Liver Cancer) | 2.21 | [7] |

Table 2: Anti-inflammatory Activity of 2-Amino-thiophene Derivatives

| Compound ID | Activity Metric | Result | Reference |

| 3a (A THBT Derivative) | NO Inhibition (%) in LPS-induced RAW264.7 cells | 87.07 ± 1.22 | [12] |

| 3b (A THBT Derivative) | NO Inhibition (%) in LPS-induced RAW264.7 cells | 80.39 ± 5.89 | [12] |

| 2a (A THBT Derivative) | NO Inhibition (%) in LPS-induced RAW264.7 cells | 78.04 ± 2.86 | [12] |

| Sulforaphane (Reference) | NO Inhibition (%) in LPS-induced RAW264.7 cells | 91.57 | [12] |

Key Experimental Methodologies

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[13]

-

Cell Seeding: Cancer cells (e.g., A549, PC-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[13]

-

Compound Treatment: Cells are treated with various concentrations of the test compound (derivatives of 2-amino-4-methoxybenzoic acid) and incubated for a set period (e.g., 48-72 hours). Control wells receive vehicle only.[13]

-

MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

Caption: Inhibition of a cell survival pathway by a derivative compound.

Conclusion

2-Amino-4-methoxybenzoic acid is a highly valuable and versatile scaffold in medicinal chemistry. Its inherent structural features allow for straightforward chemical modification, leading to the generation of large libraries of derivatives. These derivatives have demonstrated significant potential as enzyme inhibitors, anticancer agents, and anti-inflammatory drugs. The continued exploration of structure-activity relationships originating from this core will undoubtedly pave the way for the development of novel and effective therapeutic agents to address a range of human diseases.

References

- 1. CAS 4294-95-5: 2-Amino-4-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 [chemicalbook.com]